molecular formula C15H11NO2 B3075110 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid CAS No. 1026148-27-5

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B3075110
CAS No.: 1026148-27-5
M. Wt: 237.25 g/mol
InChI Key: RKCVWGJAESUXQJ-UHFFFAOYSA-N
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Description

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C15H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon.

Biochemical Analysis

Biochemical Properties

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and impacting overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in critical cellular processes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular metabolism. Its interactions with metabolic enzymes can alter the flow of metabolites through different pathways, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is crucial for elucidating its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for comprehending its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid typically involves the condensation of naphthalene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine to form the pyrrole ring . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, providing a mild and efficient route to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole and naphthalene derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid stands out due to the presence of both naphthalene and pyrrole rings, which confer unique electronic and steric properties. This dual aromatic system enhances its potential for diverse chemical reactions and biological interactions .

Properties

IUPAC Name

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCVWGJAESUXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CNC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid
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4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid

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